molecular formula C19H22N2O2S B5705090 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide

Cat. No. B5705090
M. Wt: 342.5 g/mol
InChI Key: JDSMQAFMLMEBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide, also known as NSC-663284, is a small molecule inhibitor that has recently gained attention for its potential use in cancer treatment. This compound has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for further research and development.

Mechanism of Action

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide exerts its anti-tumor activity by inhibiting the activity of a protein called casein kinase 2 (CK2). CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. It also induces apoptosis by activating caspase-3 and caspase-9, which are important enzymes involved in programmed cell death. In addition, this compound inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide has several advantages as a research tool in cancer biology. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide. One area of interest is the development of more potent and selective inhibitors of CK2 that could be used as cancer therapeutics. Another area of interest is the identification of biomarkers that could be used to predict the response of cancer cells to this compound. Finally, further studies are needed to understand the molecular mechanisms underlying the anti-tumor activity of this compound, which could lead to the development of novel cancer therapies.

Synthesis Methods

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2-bromo-3-methylthiophene with ethyl cyanoacetate to form 3-cyano-4-ethyl-5-methylthiophene-2-carboxylic acid ethyl ester. This compound is then reacted with isobutyl bromide in the presence of sodium hydride to form 4-isobutoxy-3-cyano-5-methylthiophene-2-carboxylic acid ethyl ester. Finally, this compound is obtained by reacting 4-isobutoxy-3-cyano-5-methylthiophene-2-carboxylic acid ethyl ester with 4-aminobenzamide.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to be effective in inhibiting the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-5-16-13(4)24-19(17(16)10-20)21-18(22)14-6-8-15(9-7-14)23-11-12(2)3/h6-9,12H,5,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSMQAFMLMEBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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